N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN4O6S/c1-15-13-16(6-7-17(15)22)33(30,31)26-11-4-12-32-19(26)14-24-21(29)20(28)23-8-3-10-25-9-2-5-18(25)27/h6-7,13,19H,2-5,8-12,14H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYQFVVKRQJKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCCC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multiple steps:
Formation of the Oxazinan Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazinan ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using 4-fluoro-3-methylbenzenesulfonyl chloride, which reacts with the oxazinan intermediate.
Attachment of the Pyrrolidinone Group: The final step involves the coupling of the oxazinan-sulfonyl intermediate with a pyrrolidinone derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the oxazinan and pyrrolidinone groups can enhance binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related ethanediamide derivatives with variations in the aryl sulfonyl group, oxazinan substituents, and amide side chains. Key differences and their implications are summarized below:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Key Structural and Functional Insights:
Aryl Sulfonyl Modifications: 4-Fluoro-3-methyl vs. 4-Fluoro-2-methyl: The methyl group’s position alters steric and electronic profiles.
Amide Side Chain Diversity: Pyrrolidinone-containing side chains (main compound) introduce hydrogen-bonding sites and conformational flexibility, which may enhance interactions with polar binding pockets . Methoxybenzyl or furanmethyl groups increase aromaticity and polarity, influencing solubility and off-target effects .
Molecular Weight and Lipophilicity :
- The main compound’s higher molecular weight (509.55 g/mol) compared to simpler analogs (e.g., 399.44 g/mol ) suggests a trade-off between bioavailability and binding specificity.
Research Findings and Implications
- Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution or Suzuki coupling, suggesting feasible routes for the main compound .
- Structure-Activity Relationship (SAR): Tools like SimilarityLab () highlight the importance of substituent variations in optimizing activity. For instance, the pyrrolidinone moiety may improve metabolic stability over azide-containing analogs .
Biological Activity
N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound noted for its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects against cancer cell lines, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure comprises several functional groups that contribute to its biological activity:
- Fluorinated Aromatic Ring : Enhances interaction with biological targets.
- Oxazinan Ring : Provides stability and reactivity.
- Ethanediamide Moiety : Crucial for biological interactions.
The molecular formula is , with a molecular weight of approximately 367.39 g/mol.
Synthesis Methods
The synthesis typically involves several steps:
- Formation of the Oxazinan Ring : Achieved through cyclization reactions.
- Introduction of the Fluorinated Aromatic Group : Utilizes fluorinating agents.
- Amide Bond Formation : Coupling with ethanediamide using reagents like EDCI or DCC.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against Staphylococcus aureus, showing inhibition at a concentration of 50 μg per well. This suggests potential applications in treating bacterial infections.
Cytotoxic Effects
The compound has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| A2780 (Ovarian carcinoma) | 4.47 | Significant antiproliferative activity |
| A2780/RCIS (Cisplatin-resistant ovarian carcinoma) | 52.8 | Moderate activity observed |
| MCF-7 (Breast cancer) | 5.0 | Induced G2/M cell cycle arrest |
| MCF-7/MX (Mitoxantrone-resistant breast cancer) | 10.5 | Notable cytotoxicity |
These results indicate that the compound may act as a tubulin inhibitor, disrupting microtubule dynamics essential for cancer cell proliferation.
The mechanism of action involves interaction with molecular targets such as enzymes or receptors. The compound's functional groups facilitate specific interactions, modulating enzymatic activity and altering cellular signaling pathways.
Case Studies
- Study on Cytotoxicity : In a study involving various synthesized oxazinonaphthalene analogs, compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines, particularly highlighting the role of structural modifications in enhancing biological activity .
- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of related compounds showed promising results against multiple bacterial strains, reinforcing the potential utility of this class of compounds in medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
